L-Galactonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

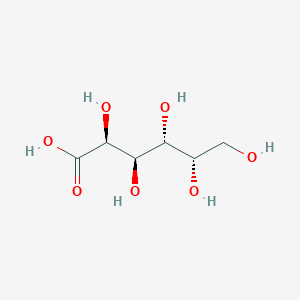

L-galactonic acid is a galactonic acid compound having L-configuration. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a L-galactonate. It is an enantiomer of a D-galactonic acid.

Applications De Recherche Scientifique

Production of L-Ascorbic Acid

L-Galactonic acid serves as a precursor for the synthesis of L-ascorbic acid. Recent studies have demonstrated the metabolic engineering of filamentous fungi like Aspergillus niger to convert D-galacturonic acid into L-ascorbic acid via this compound. For instance, a study reported that engineered strains of A. niger could yield up to 170 mg/L of L-ascorbic acid from D-galacturonic acid, showcasing a promising pathway for sustainable vitamin C production from waste materials .

| Fungal Strain | Substrate | Product | Yield (mg/L) |

|---|---|---|---|

| A. niger ΔgaaB | D-galacturonic acid | L-ascorbic acid | 170 |

Enzymatic Production Processes

The conversion of D-galacturonic acid to this compound is facilitated by specific enzymes such as D-galacturonate reductase and L-galactonate dehydratase. Engineering these enzymes into fungal strains enhances the efficiency of this conversion process. For example, strains like Trichoderma reesei and Aspergillus niger have been modified to optimize the production rates of L-galactonate from D-galacturonic acid .

Food Industry Applications

This compound has potential applications in the food industry, particularly as a natural preservative and flavor enhancer due to its antioxidant properties. The thermal treatment of aqueous solutions containing this compound has been shown to produce compounds that can contribute to flavor profiles while also exhibiting nonenzymatic browning reactions that are desirable in certain food products .

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties that can help in preserving food quality by preventing oxidative spoilage. This makes it a candidate for incorporation into various food formulations aimed at extending shelf life .

Pharmaceutical Applications

In pharmaceuticals, this compound is being explored for its potential as a drug delivery agent due to its ability to form gels and encapsulate therapeutic agents. Studies on polysaccharides derived from Aloe vera, which contains high levels of galacturonic acids, have shown promise in controlled release systems for protein therapeutics .

Gel Formation and Drug Delivery

The gelation properties of this compound derivatives can be utilized in creating matrices for sustained release formulations, enhancing the bioavailability of drugs while minimizing side effects .

Case Study 1: Sustainable Production of Vitamin C

A study conducted on the use of citrus peel waste for producing this compound demonstrated that using engineered fungal strains could convert waste into high-value products efficiently. The process not only reduces waste but also contributes to sustainable vitamin C production .

Case Study 2: Food Preservation

Research on the application of this compound as a natural preservative showed that it could effectively inhibit microbial growth while enhancing flavor through its antioxidant properties, making it suitable for various food products .

Propriétés

Formule moléculaire |

C6H12O7 |

|---|---|

Poids moléculaire |

196.16 g/mol |

Nom IUPAC |

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m0/s1 |

Clé InChI |

RGHNJXZEOKUKBD-RSJOWCBRSA-N |

SMILES isomérique |

C([C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

SMILES canonique |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.